![molecular formula C10H12BrN3O B1413181 8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid dimethylamide CAS No. 1992985-61-1](/img/structure/B1413181.png)

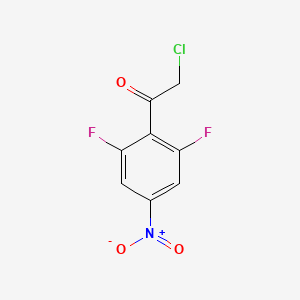

8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid dimethylamide

説明

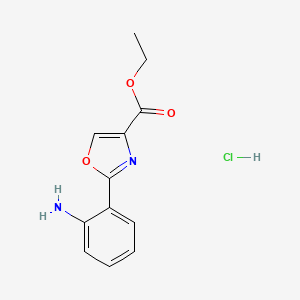

8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid dimethylamide is a chemical compound with potential applications in various fields. It belongs to the class of imidazopyridines, which are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

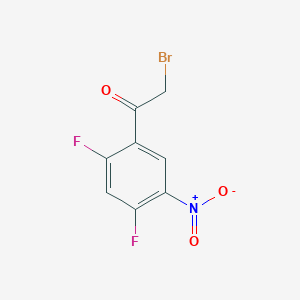

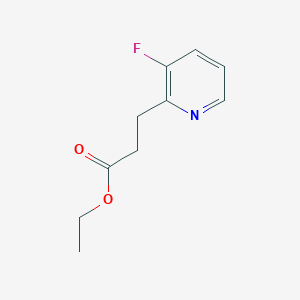

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method for the synthesis of a series of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, reasonably fast, very clean, high yielding, and environmentally benign .Molecular Structure Analysis

The molecular formula of 8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid dimethylamide is C10H12BrN3O, and its molecular weight is 270.13 g/mol.Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method involves the condensation of 2-aminopyridines with α-bromoketones .科学的研究の応用

Automated Synthesis and Application in Drug Discovery

A study by Herath et al. highlighted the fully automated continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids directly from 2-aminopyridines and bromopyruvic acid. This method represents a significant advance over traditional in-flask methods and was applied to the multistep synthesis of imidazo[1,2-a]pyridine-2-carboxamides, including a Mur ligase inhibitor, using a two microreactor, multistep continuous flow process without isolation of intermediates (Herath, Dahl, & Cosford, 2010).

Radiolabeling for Drug Development

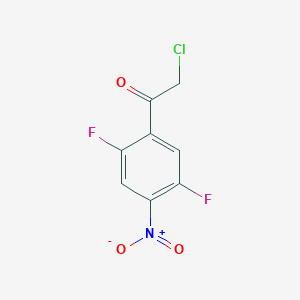

Yamanaka, Shinji, and Tadano synthesized 14C-labeled cardiotonic agents starting from 6-bromoimidazo[1,2-a] pyridine, demonstrating the compound's utility in the development of radiolabeled pharmaceuticals for tracking and analysis purposes (Yamanaka, Shinji, & Tadano, 1992).

Halogenation and Derivative Formation

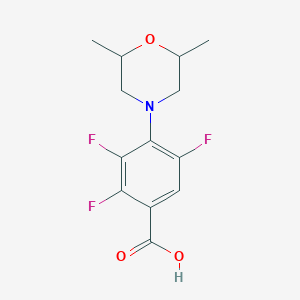

Research by Yutilov et al. explored the halogenation of imidazo[4,5-b]pyridin-2-one derivatives, leading to the formation of chloro, bromo, and iodo derivatives. This study underscores the versatility of imidazo[1,2-a]pyridine compounds in chemical synthesis and the potential for creating structurally diverse derivatives with varied functional applications (Yutilov, Lopatinskaya, Smolyar, & Gres’ko, 2005).

Development of Antiprotozoal Agents

Ismail et al. reported on the synthesis of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. Their work exemplifies the potential pharmaceutical applications of imidazo[1,2-a]pyridine derivatives in treating protozoal infections, showcasing the compound's relevance in medicinal chemistry (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Fluorescent Organic Compounds

Tomoda et al. conducted a study focusing on the substituent effects on the fluorescent properties of imidazo[1,2-a]pyridine-based compounds. This research aimed to find novel fluorescent organic compounds for various applications, including sensing and imaging, demonstrating the utility of imidazo[1,2-a]pyridine derivatives in materials science (Tomoda, Hirano, Saito, Mutai, & Araki, 1999).

作用機序

The synthesis of imidazo[1,2-a]pyridines employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . Recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

将来の方向性

Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity . Therefore, it is still necessary to develop more efficient methods for their synthesis, particularly considering today’s environmental concerns combined with economic aspects . Further exploration of substituents at C2 and C6 positions identified compound 8, having 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, with significantly improved potency against extracellular (MIC 80, 0.0009 μM) as well as intracellular (MIC 80, 0.00045 μM) Mtb with good microsomal stability .

特性

IUPAC Name |

8-bromo-N,N-dimethyl-1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3O/c1-13(2)10(15)8-6-14-5-3-4-7(11)9(14)12-8/h3-6,9,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDGTLFHSDFQGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CN2C=CC=C(C2N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-3-{[(2S)-2-amino-4-methylpentanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B1413099.png)

![6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine](/img/structure/B1413100.png)